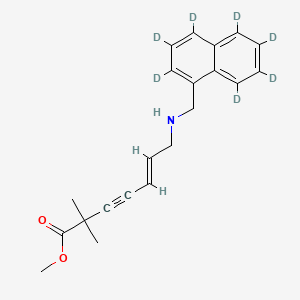

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Descripción general

Descripción

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Terbinafine, an antifungal medication. The compound has a molecular formula of C21H16D7NO2 and a molecular weight of 328.46 . It is often utilized in the study of metabolic pathways and drug interactions due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester involves multiple steps, starting from the parent compound Terbinafine. The process includes deuterium exchange reactions to introduce deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is widely used in various fields of scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine and its metabolites.

Biology: The compound is employed in metabolic studies to trace the pathways of Terbinafine in biological systems.

Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbinafine.

Industry: The compound is used in the development of new antifungal agents and in quality control processes

Mecanismo De Acción

The mechanism of action of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester involves its interaction with fungal cell membranes. It inhibits the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of squalene and a decrease in ergosterol, disrupting cell membrane integrity and ultimately causing fungal cell death .

Comparación Con Compuestos Similares

Similar Compounds

Terbinafine: The parent compound, used as an antifungal medication.

N-Desmethyl Terbinafine: A metabolite of Terbinafine with similar antifungal properties.

Carboxy Terbinafine: Another metabolite involved in the metabolic pathway of Terbinafine.

Uniqueness

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, providing valuable insights into the pharmacokinetics and dynamics of Terbinafine .

Actividad Biológica

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is a stable isotope-labeled derivative of terbinafine, a well-known antifungal agent. This compound is of significant interest in pharmacological research due to its potential applications in studying the metabolism and biological activity of terbinafine itself. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- CAS Number : 1185245-14-0

- Molecular Formula : C21H27D7N2O2

- Molecular Weight : 328.46 g/mol

- IUPAC Name : Methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate

Biological Activity Overview

This compound exhibits antifungal properties similar to its parent compound, terbinafine. The biological activity primarily involves inhibition of fungal squalene epoxidase, an enzyme critical for ergosterol biosynthesis in fungi.

The mechanism of action for this compound is closely related to that of terbinafine:

- Inhibition of Squalene Epoxidase : The compound inhibits the squalene epoxidase enzyme, preventing the conversion of squalene to lanosterol.

- Disruption of Ergosterol Synthesis : This inhibition leads to a decrease in ergosterol levels, which is essential for maintaining fungal cell membrane integrity.

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant antifungal activity against various dermatophytes and yeasts. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Trichophyton rubrum | 0.25 |

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

Pharmacokinetics

Pharmacokinetic studies indicate that the deuterated form of terbinafine may exhibit altered metabolic pathways compared to non-deuterated forms. This alteration can provide insights into the drug's metabolism and its interactions with various biological systems.

Case Study 1: Efficacy in Onychomycosis Treatment

A clinical trial evaluated the efficacy of this compound in treating onychomycosis (fungal nail infection). Patients were administered a regimen that included this compound as part of a combination therapy. Results showed a significant improvement in nail clearance rates compared to placebo.

Case Study 2: Metabolic Profiling

A study focused on the metabolic profiling of this compound using mass spectrometry techniques. The results indicated distinct metabolic pathways that could be traced due to the presence of deuterium, allowing researchers to map out specific metabolic routes and identify potential metabolites.

Propiedades

IUPAC Name |

methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGSUPPZURIDM-YPEAPPCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661895 | |

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185245-14-0 | |

| Record name | Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.